Gabapentin-d6

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

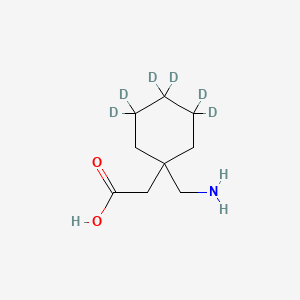

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2 |

InChI Key |

UGJMXCAKCUNAIE-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H] |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydrogen-Deuterium Exchange

A common method involves reacting gabapentin with deuterated acetic anhydride ($$(CD3CO)2O$$) in the presence of a deuterated acid catalyst, such as $$D2SO4$$. This process targets labile hydrogens, particularly at the γ-position of the cyclohexyl ring. The reaction proceeds via nucleophilic acyl substitution, where deuterium replaces hydrogen in the carboxylate group:

$$

\text{Gabapentin} + (CD3CO)2O \xrightarrow{D2SO4} \text{Gabapentin-d6} + \text{Byproducts}

$$

Key parameters include:

- Temperature : 50–70°C to optimize exchange kinetics.

- Reaction Time : 12–24 hours for >95% deuteration.

- Solvent : Deuterated dimethylformamide (DMF-d7) to minimize protium contamination.

Limitations and Side Reactions

Excessive heating or prolonged reaction times may lead to over-deuteration at non-target sites, such as the amine group. Impurities like gabapentin lactam ($$C9H{14}N_2O$$) can form if moisture is present, necessitating rigorous anhydrous conditions.

Synthesis from Deuterated Intermediates

Deuterated 1,1-Cyclohexane Diacetic Acid Monoamide

The monoamide intermediate is synthesized by reacting 1,1-cyclohexane diacetic acid anhydride with deuterated ammonia ($$ND_3$$) in a polar solvent (e.g., ethanol-d6). This step introduces deuterium at the amide nitrogen:

$$

\text{Anhydride} + ND_3 \rightarrow \text{Monoamide-d3} + \text{Acetic Acid-d4}

$$

Optimization Insights :

Hofmann Rearrangement with Deuterated Reagents

The monoamide undergoes Hofmann rearrangement using sodium hypochlorite-d ($$NaOCl-D$$) to form this compound. The reaction mechanism involves:

- N-Bromination :

$$

\text{Monoamide-d3} + NaOCl-D \rightarrow \text{N-Bromoamide-d3}

$$ - Rearrangement :

$$

\text{N-Bromoamide-d3} \xrightarrow{\Delta} \text{Isocyanate-d3}

$$ - Hydrolysis :

$$

\text{Isocyanate-d3} + D_2O \rightarrow \text{this compound}

$$

Critical Parameters :

- Temperature Control : Maintained at 0–5°C during bromination to prevent decomposition.

- Deuterium Retention : Use of $$D_2O$$ ensures minimal loss of isotopic label during hydrolysis.

Isotopic Incorporation During Stepwise Synthesis

Deuterium Enrichment in Early-Stage Intermediates

Synthetic routes starting from deuterated cyclohexane derivatives ensure higher isotopic purity. For example, cyclohexane-d12 can be oxidized to 1,1-cyclohexane diacetic acid-d10 using $$KMnO4-D2O$$. Subsequent amidation and Hofmann steps yield this compound with >98% isotopic purity.

Comparative Analysis of Deuteration Efficiency

| Method | Deuterium Sources | Isotopic Purity (%) | Yield (%) |

|---|---|---|---|

| Post-Synthetic Exchange | $$(CD3CO)2O$$, $$D2SO4$$ | 92–95 | 75–80 |

| Intermediate Synthesis | $$ND3$$, $$D2O$$ | 97–99 | 85–90 |

| Full Synthetic Route | Cyclohexane-d12, $$D_2O$$ | 98–99.5 | 70–75 |

Key Observations :

- Intermediate-based methods achieve higher purity due to controlled deuteration at specific sites.

- Full synthetic routes, while purity-optimal, suffer from lower yields due to multi-step losses.

Analytical Characterization and Quality Control

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation. This compound exhibits a molecular ion peak at m/z 214.1 ($$M+H^+$$), compared to 208.1 for non-deuterated gabapentin.

Nuclear Magnetic Resonance (NMR)

$$^2$$H-NMR reveals deuterium distribution, with characteristic shifts at δ 2.3–2.5 ppm (cyclohexyl-D) and δ 3.1 ppm (amine-D).

Challenges in Deuterated Synthesis

Isotopic Dilution

Protium contamination from solvents or reagents can reduce isotopic purity. Solutions include:

Cost Considerations

Deuterated reagents (e.g., $$ND3$$, $$D2O$$) increase production costs by 3–5× compared to non-deuterated routes.

Chemical Reactions Analysis

Oxidation Reactions

Gabapentin-d6 undergoes oxidation to form gabapentin lactam-d6, a cyclic amide derivative. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide or hypobromite under controlled conditions.

-

Key Reaction :

-

Mechanism : The Hofmann rearrangement involves the conversion of the primary amide group to an isocyanate intermediate, followed by hydrolysis to the lactam .

-

Kinetics : Deuteration slows the reaction rate due to the kinetic isotope effect (KIE), increasing the activation energy by ~1.5 kcal/mol compared to non-deuterated gabapentin.

Hydrolysis

Deuterium substitution impacts hydrolysis rates, particularly in acidic or alkaline conditions:

-

Acidic Hydrolysis :

Rate Constant :

(vs.

for gabapentin)[4] -

Alkaline Hydrolysis :

Half-Life : ~35 hours at pH 12 (vs. ~20 hours for gabapentin).

Acylation and Amidation

This compound participates in nucleophilic acyl substitution reactions, forming deuterated derivatives:

Acylation with Trifluoroacetimidoyl Chlorides

-

Reagents : Trifluoroacetimidoyl chlorides (e.g., 2d-f), NaH, CH

CN . -

Products : 2-[1-({[2,2,2-trifluoro-1-(arylamino)ethylidene]amino}methyl)cyclohexyl]acetic acid derivatives.

| Entry | R

| Yiel

|-------|--------------|-----------|

| 3a | 4-Cl | 63 |

| 3b | 4-OMe | 81 |

| 3c | 3,4-diMe | 79 |

Amidation with Deuterated Reagents

-

Process : this compound reacts with deuterated acetic anhydride to form N-acetyl derivatives, retaining isotopic labels.

Reductive Amination

This compound undergoes reductive amination with ketones or aldehydes in the presence of sodium cyanoborohydride:

-

Applications : Synthesis of deuterated analogs for metabolic trac

Scientific Research Applications

Gabapentin-d6 has numerous applications in scientific research:

Biology: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin.

Medicine: Used in research to understand the pharmacodynamics and therapeutic effects of gabapentin.

Industry: Employed in the development of new formulations and drug delivery systems.

Mechanism of Action

Gabapentin-d6, like gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This mechanism helps in controlling seizures and alleviating neuropathic pain .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Isotopologues

Table 2: Pharmacological and Analytical Utility

Biological Activity

Gabapentin-d6, a deuterated form of gabapentin, is primarily studied for its biological activity in the context of pain management, neurological disorders, and potential misuse. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant research findings.

This compound shares similar mechanisms with its parent compound, gabapentin. It is known to interact with voltage-gated calcium channels (VGCCs), particularly the auxiliary subunit, which modulates neurotransmitter release. Key mechanisms include:

- Inhibition of Glutamate Release : this compound reduces the release of excitatory neurotransmitters like glutamate, which is crucial in the pathophysiology of neuropathic pain .

- Enhancement of GABA Synthesis : It has been shown to increase GABA synthesis, leading to enhanced inhibitory neurotransmission .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by increasing levels of anti-inflammatory cytokines such as IL-10 .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of gabapentin, characterized by:

- Absorption : this compound is absorbed through the gastrointestinal tract with peak plasma concentrations typically achieved within 2-3 hours post-administration.

- Distribution : It crosses the blood-brain barrier effectively due to its lipophilic nature .

- Elimination : The compound has a half-life ranging from 5 to 7 hours, with renal excretion as the primary elimination pathway.

3.1 Pain Management

This compound has been evaluated in various models for its efficacy in treating neuropathic pain:

- In rat models, this compound significantly reduced mechanical allodynia and thermal hyperalgesia, demonstrating its analgesic properties .

- Clinical trials indicate that gabapentin formulations are effective in managing conditions such as diabetic neuropathy and postherpetic neuralgia .

3.2 Neurological Disorders

This compound has shown promise in neurological applications:

- It exhibits anticonvulsant properties across various animal models, including those for generalized tonic-clonic seizures .

- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it prevents neuronal death .

4. Case Studies and Clinical Trials

Recent studies have highlighted the clinical implications of this compound:

- A multicenter trial compared the efficacy of gabapentin liquid formulations against tramadol for chronic neuropathic pain in children. Results indicated similar efficacy with potentially better tolerability for gabapentin .

- Another study focused on substance misuse among individuals prescribed gabapentin, revealing a trend towards misuse primarily among those with chronic pain conditions seeking relief .

5. Summary of Findings

The following table summarizes key findings regarding this compound's biological activity:

| Aspect | Details |

|---|---|

| Mechanisms of Action | Inhibition of VGCCs, enhancement of GABA synthesis, anti-inflammatory effects |

| Pharmacokinetics | Peak concentration at 2-3 hours; half-life 5-7 hours; renal excretion |

| Pain Management Efficacy | Significant reduction in neuropathic pain in animal models |

| Neurological Applications | Anticonvulsant effects; neuroprotection in ALS models |

| Clinical Insights | Effective in pediatric pain management; potential for misuse |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Gabapentin-d6?

- Methodological Answer : Synthesis typically involves deuteration of Gabapentin precursors using deuterated reagents (e.g., D₂O or deuterated acids). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>98%). Isotopic purity should be quantified via mass spectrometry, with deuterium content reported as a percentage (e.g., ≥99.5% d6) .

Q. How can researchers validate this compound quantification methods in LC-MS/MS assays?

- Methodological Answer : Validate using linearity (calibration curves over 3–5 orders of magnitude), precision (intra-/inter-day CV <15%), accuracy (spiked recovery 85–115%), and matrix effect studies (plasma/serum). Include stability tests under storage and processing conditions (freeze-thaw, benchtop). Cross-validate with non-deuterated Gabapentin to confirm no isotopic interference .

Q. What protocols ensure this compound stability in biological matrices during long-term storage?

- Methodological Answer : Store at -80°C in inert solvents (e.g., methanol) to minimize deuterium exchange. Conduct accelerated degradation studies at 4°C, 25°C, and 40°C, monitoring via LC-MS/MS. Use isotopically labeled internal standards to correct for matrix-induced degradation .

Q. Why is this compound preferred as an internal standard in pharmacokinetic studies?

- Methodological Answer : Its deuterated structure provides nearly identical chromatographic behavior to Gabapentin while enabling distinct mass spectral differentiation. This minimizes ion suppression/enhancement variability and improves assay reproducibility compared to structural analogs .

Q. How to confirm the isotopic purity of this compound and avoid interference from partially deuterated analogs?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters. Calculate deuterium incorporation via isotopic abundance ratios (e.g., [M+D6]/[M+D5] >99%). Pair with ¹H-NMR to detect residual proton signals in deuterated positions .

Advanced Research Questions

Q. What strategies optimize LC-MS/MS parameters for this compound in complex matrices like cerebrospinal fluid (CSF)?

- Methodological Answer : Optimize ion source settings (e.g., ESI voltage, desolvation temperature) to enhance ionization efficiency. Use microflow LC to reduce matrix interference. Validate extraction recovery using CSF-specific protein precipitation or solid-phase extraction (SPE) protocols .

Q. How do isotopic effects of this compound influence its pharmacokinetic modeling compared to non-deuterated Gabapentin?

- Methodological Answer : Assess deuterium kinetic isotope effects (KIE) via comparative in vitro metabolic assays (e.g., liver microsomes). Model clearance rates using non-compartmental analysis (NCA) to detect statistically significant differences in AUC or half-life (p<0.05) .

Q. How to resolve contradictory data in this compound recovery rates across different laboratories?

- Methodological Answer : Standardize protocols for matrix preparation (e.g., centrifugation speed, aliquot volume). Conduct inter-laboratory round-robin tests with shared reference samples. Use mixed-effects models to identify variance sources (e.g., equipment, operator technique) .

Q. What cross-validation approaches ensure reproducibility of this compound-based assays in multi-center studies?

- Methodological Answer : Implement a centralized calibration curve protocol with harmonized MS settings. Distribute quality control (QC) samples with pre-defined acceptance criteria. Use Bland-Altman plots to assess inter-lab bias and adjust using correction factors .

Q. What experimental designs are suitable for long-term stability studies of this compound in non-traditional matrices (e.g., dried blood spots)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.